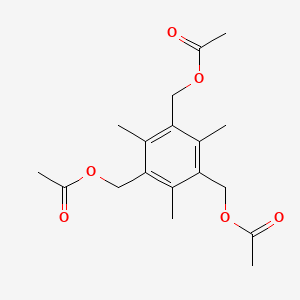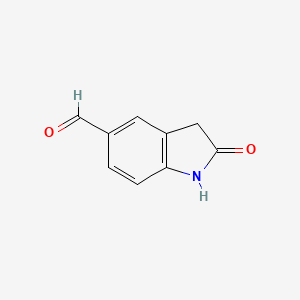
2-Fluoro-4-(1-pyrrolidinylcarbonyl)benzeneboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-4-(1-pyrrolidinylcarbonyl)benzeneboronic acid is a chemical compound with the molecular formula C11H13BFNO3 It is a boronic acid derivative that features a fluorine atom and a pyrrolidinylcarbonyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(1-pyrrolidinylcarbonyl)benzeneboronic acid typically involves the reaction of 4-Bromo-3-fluorobenzoic acid with pyrrolidine and subsequent boronation. One common synthetic route includes the following steps:
Bromination: 4-Bromo-3-fluorobenzoic acid is prepared by brominating 3-fluorobenzoic acid.
Pyrrolidinylation: The brominated compound is then reacted with pyrrolidine to introduce the pyrrolidinylcarbonyl group.
Boronation: Finally, the compound undergoes a boronation reaction to form the boronic acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-4-(1-pyrrolidinylcarbonyl)benzeneboronic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The fluorine atom and pyrrolidinylcarbonyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while substitution reactions can produce various substituted derivatives of the original compound.
Applications De Recherche Scientifique
2-Fluoro-4-(1-pyrrolidinylcarbonyl)benzeneboronic acid has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used in the development of pharmaceuticals and drug discovery due to its potential biological activity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is utilized in the development of advanced materials with specific properties.
Biological Research: The compound is studied for its interactions with biological molecules and potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 2-Fluoro-4-(1-pyrrolidinylcarbonyl)benzeneboronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, modulating the activity of the target molecule. This interaction can affect various biochemical pathways and lead to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoro-4-(1-pyrrolidinylcarbonyl)phenylboronic acid
- 4-(1-Pyrrolidinylcarbonyl)benzeneboronic acid
- 2-Fluoro-4-(1-pyrrolidinylcarbonyl)benzene
Uniqueness
2-Fluoro-4-(1-pyrrolidinylcarbonyl)benzeneboronic acid is unique due to the presence of both a fluorine atom and a pyrrolidinylcarbonyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propriétés
IUPAC Name |
[2-fluoro-4-(pyrrolidine-1-carbonyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BFNO3/c13-10-7-8(3-4-9(10)12(16)17)11(15)14-5-1-2-6-14/h3-4,7,16-17H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNEOXUHAOKJOON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)N2CCCC2)F)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














